molecular formula C23H26FN5O B2695591 7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415543-14-3

7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2695591
CAS No.: 2415543-14-3
M. Wt: 407.493
InChI Key: FUIHZUZDGNWMQN-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a fluorinated quinazoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including cyclization, fluorination, and coupling reactions. One common method involves the cyclization of appropriate precursors followed by nucleophilic substitution of fluorine atoms . The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes. The pathways involved may include inhibition of DNA gyrase in bacteria or interference with cell signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the presence of both a fluorine atom and a quinazoline ring. These features contribute to its enhanced biological activity and potential for diverse applications .

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O/c1-15-27-21-12-17(24)6-7-19(21)23(30)29(15)13-16-8-10-28(11-9-16)22-18-4-2-3-5-20(18)25-14-26-22/h6-7,12,14,16H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIHZUZDGNWMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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